Idose, D-

Descripción general

Descripción

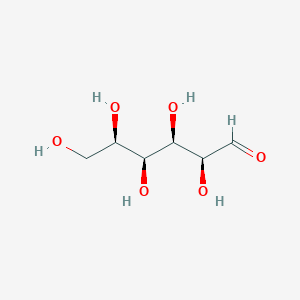

D-Idose is a hexose, a six-carbon monosaccharide, and an aldose, meaning it contains an aldehyde group. It is not naturally occurring but is significant due to its uronic acid derivative, iduronic acid, which is a component of glycosaminoglycans such as dermatan sulfate and heparan sulfate . The structure of D-Idose is characterized by the first and third hydroxyl groups pointing in the opposite direction from the second and fourth hydroxyl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Idose can be synthesized through the aldol condensation of D- and L-glyceraldehyde . Another practical synthesis involves the conversion of D-glucose via seven-carbon sugars, using isopropylidene protection, Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 . The Kiliani reaction of D-glucose with sodium cyanide produces the sodium salts of the epimeric D-ido and L-gluco heptonic acids, which can be further processed to obtain D-Idose .

Industrial Production Methods: The industrial production of D-Idose is limited due to its instability and rarity. advancements in biotechnology, such as the Izumoring approach, have improved the availability of rare sugars, including D-Idose .

Análisis De Reacciones Químicas

Types of Reactions: D-Idose undergoes various chemical reactions, including:

Oxidation: D-Idose can be oxidized to form iduronic acid, an important component of glycosaminoglycans.

Reduction: Reduction of D-Idose with sodium borohydride produces the corresponding alditol.

Substitution: D-Idose can form esters and ethers through reactions with acetic anhydride or alkyl halides.

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or hypohalites are commonly used.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Acetic anhydride and alkyl halides are used for ester and ether formation.

Major Products:

Oxidation: Iduronic acid.

Reduction: Alditol.

Substitution: Esters and ethers.

Aplicaciones Científicas De Investigación

Synthesis of D-Idose

D-Idose can be synthesized through several methods, primarily from D-glucose and ido-heptonic acid. Recent studies have demonstrated efficient synthetic pathways that yield high purity D-idose. For instance, one method involves the selective hydrolysis of protected intermediates, resulting in D-idose with yields exceeding 76% . These synthetic routes are crucial for providing sufficient quantities of D-idose for research and application purposes.

Biochemical Properties

D-Idose is a hexose sugar with a pyranose ring structure. Its unique configuration allows it to participate in various biochemical processes. It has been studied for its role in carbohydrate metabolism and as a building block for more complex carbohydrates, including glycosaminoglycans and glycoproteins. The compound's interactions with enzymes involved in metabolic pathways make it a subject of interest in metabolic research .

Applications in Research

1. Glycobiology:

D-Idose is utilized in glycobiology to study glycan structures and their biological functions. Its incorporation into oligosaccharides can help elucidate the roles of specific sugars in cellular recognition and signaling pathways.

2. Pharmaceutical Development:

The potential therapeutic applications of D-idose are being explored, particularly in drug formulation and delivery systems. Its ability to modify the pharmacokinetics of drugs makes it a candidate for enhancing drug efficacy and stability .

3. Antibacterial Activity:

D-Idose has shown promise in treating bacterial infections due to its ability to interfere with bacterial adhesion mechanisms. Research indicates that sugars like D-idose can inhibit the binding of pathogens to host cells, thereby reducing infection rates .

Case Study 1: Synthesis and Characterization

A study conducted by researchers synthesized D-idose from ido-heptonic acid using sodium borohydride reduction followed by hydrolysis. The resulting D-idose was characterized using NMR spectroscopy, confirming its structure and purity. This method not only provided a reliable synthesis route but also highlighted the compound's potential for further biochemical applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, D-idose was tested for its antimicrobial properties against various bacterial strains. The results indicated that D-idose significantly reduced bacterial adhesion compared to controls, suggesting its potential use as an antimicrobial agent in clinical settings .

Mecanismo De Acción

The mechanism of action of D-Idose involves its conversion to iduronic acid, which integrates into glycosaminoglycans. These glycosaminoglycans play a role in various biological processes, including cell signaling, proliferation, and differentiation . The molecular targets include enzymes involved in glycosaminoglycan biosynthesis and degradation .

Comparación Con Compuestos Similares

D-Glucose: A common hexose and an epimer of D-Idose at the C-5 position.

D-Iduronic Acid: A derivative of D-Idose, important in glycosaminoglycans.

D-Idonic Acid: Another derivative of D-Idose, used in various chemical applications.

Uniqueness: D-Idose is unique due to its instability and rarity among hexoses. Its derivatives, particularly iduronic acid, are crucial in biological and medical research .

Actividad Biológica

D-Idose, a rare sugar and an epimer of D-glucose, has garnered attention for its unique biological properties. This article explores the biological activity of D-idose, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

1. Chemical Structure and Properties

D-Idose is a C-5 epimer of D-glucose, differing in the configuration at the C2 carbon. Its structural formula is represented as follows:

This compound is characterized by its aldehyde group, which plays a crucial role in its reactivity and interactions with various enzymes.

2.1 Aldose Reductase Activity

Research indicates that D-idose serves as a substrate for aldose reductase, an enzyme involved in the polyol pathway. A study demonstrated that D-idose exhibits comparable catalytic efficiency to D-glucose when acted upon by aldose reductase, with a notable decrease in the value due to a higher concentration of free aldehyde form in D-idose compared to D-glucose. This suggests that D-idose can be an effective alternative substrate for studying aldose reductase kinetics .

2.2 Growth Inhibition Studies

D-idose has also been investigated for its growth inhibitory effects against model organisms such as Caenorhabditis elegans. In a comparative study of various aldohexoses, D-idose demonstrated significant growth inhibition under both monoxenic and axenic conditions. This effect was attributed to its metabolic pathways that disrupt normal growth processes in nematodes .

3.1 Antimicrobial Activity

The unique structure of D-idose may confer antimicrobial properties, making it a candidate for further research in therapeutic applications. The inhibition of growth in model organisms suggests potential uses in controlling pathogenic organisms.

3.2 Potential Use in Diabetes Management

Given its interaction with aldose reductase, there is potential for D-idose to be explored as a therapeutic agent in diabetes management, particularly in preventing complications associated with hyperglycemia.

Table 1: Summary of Key Studies on D-Idose

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Aldose Reductase Activity | D-idose acts efficiently as a substrate for aldose reductase. | |

| Growth Inhibition | Significant growth inhibition observed in C. elegans. |

5. Conclusion

D-Idose presents intriguing biological activities that warrant further exploration. Its role as an alternative substrate for aldose reductase and its potential growth inhibitory effects highlight its significance in metabolic studies and therapeutic applications. Future research should focus on elucidating the precise mechanisms through which D-idose exerts its biological effects and exploring its potential uses in clinical settings.

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015881 | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-95-0, 2152-76-3 | |

| Record name | D-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.